Undecane

Gas Chromatography Analytical Chemistry Metabolomics

Undecane (C11H24, CAS 61193-21-3) is a straight-chain alkane indispensable for analytical and life-science workflows. Its defined Kovats Retention Index of 1100 makes it a non-negotiable reference for GC-MS calibration; substitution with decane (RI 1000) or dodecane (RI 1200) invalidates retention-time libraries. In renewable-fuel R&D, undecane serves as the benchmark product for fatty-acid deoxygenation catalyst evaluation (selectivity up to 97%). It is also a selective substrate for thermophilic alkane-degrading bacteria and a key component in synthetic pheromone lures for pest monitoring. Procure high-purity undecane to ensure chromatographic fidelity, catalytic reproducibility, and bioassay accuracy.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61193-21-3
Cat. No. B7769211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecane
CAS61193-21-3
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC
InChIInChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3
InChIKeyRSJKGSCJYJTIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.014 mg/L at 25 deg (critical evaluation of all available data)
In water, 0.0044 mg/L at 25 °C
Miscible with ethyl alcohol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Undecane (CAS 61193-21-3) Technical Overview for Analytical and R&D Procurement


Undecane is a straight-chain C11 alkane hydrocarbon with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1]. It appears as a colorless, flammable liquid at room temperature with a density of 0.74 g/mL at 20°C and a boiling point of approximately 196°C [1]. Undecane is virtually insoluble in water but miscible with common organic solvents such as ether and ethanol [2]. Its well-defined physicochemical profile and predictable chromatographic behavior underpin its utility as a reference standard in gas chromatography (GC) and as a model compound in thermodynamic studies .

Why Undecane (CAS 61193-21-3) Cannot Be Directly Substituted by Adjacent n-Alkanes in Critical Applications


Despite sharing the same chemical class and similar general properties, substituting undecane (C11) with adjacent n-alkanes like decane (C10) or dodecane (C12) is not scientifically equivalent. In chromatographic and analytical applications, the Kovats retention index (RI) is a critical parameter. By definition, the RI for a linear alkane equals 100 times its carbon number, establishing undecane's RI as 1100 [1]. Substituting with decane (RI 1000) or dodecane (RI 1200) would fundamentally shift retention time references, leading to inaccurate compound identification [1]. Beyond analytics, its specific chain length governs biological activity, phase behavior in mixtures, and its role as a chemical intermediate, making direct interchangeability without rigorous re-validation impossible [2][3].

Undecane (CAS 61193-21-3) Quantitative Differentiation Data for Scientific Procurement


Kovats Retention Index (RI) as a Definitive Chromatographic Anchor Point

Undecane provides a fixed and predictable reference point in gas chromatography due to its Kovats Retention Index (RI) of exactly 1100 on standard non-polar columns (e.g., DB-5, HP-101) [1][2]. This value is fundamental for the calculation of Linear Retention Indices (LRI) for unknown compounds. Substituting with a different n-alkane, such as decane (C10, RI=1000) or dodecane (C12, RI=1200), would shift the reference scale and yield incomparable data, making undecane the specific, required standard for maintaining analytical consistency in protocols that reference it [2].

Gas Chromatography Analytical Chemistry Metabolomics

Selective Catalytic Deoxygenation of Lauric Acid to Undecane/Undecene

In the deoxygenation of lauric acid (C12 fatty acid) over an intermetallic PtZn/C catalyst, undecane (C11) and undecene (C11) are the primary products with a record-high combined selectivity of 97% [1]. This performance is significantly superior to the traditional Pt/C catalyst, which achieves a combined selectivity of only 27.5% for C11 products under identical reaction conditions [1]. This demonstrates undecane's role as a target molecule in advanced catalytic processes and differentiates the PtZn/C catalyst system where it is the major desired alkane product.

Catalysis Green Chemistry Biomass Conversion

Preferential Biodegradation of Undecane by Thermophilic Bacteria

The thermophilic bacterium Bacillus thermoleovorans strain LEH-1(TS) degrades undecane (C11) most effectively among a range of n-alkanes [1]. In direct comparison, related strains B23 and H41 show optimal degradation for longer chain alkanes (>C12 and >C15, respectively), degrading them by approximately 60% at 70°C [1]. This stark difference in substrate preference based on chain length establishes undecane as a specific carbon source for certain microbial strains and a relevant molecule in studies of petroleum biodegradation.

Bioremediation Microbiology Petroleum Science

Quantitative Abundance in Plant Volatiles and Role as a Semiochemical

Undecane is a major component of the Dufour gland secretion in the crazy ant (Paratrechina longicornis) and is present in recruitment trails, where it serves as a pheromone [1]. In a study of plant volatiles, undecane was detected at a mean abundance of 1.41 ± 0.39 (male) and 1.16 ± 0.57 (female) in specific samples, with a retention time of 13.9 minutes [2]. While dodecane (C12) was also detected with higher mean abundance (4.80 ± 0.38 male; 5.16 ± 1.86 female), undecane's consistent presence and distinct retention time (13.9 min vs. 16.1 min for dodecane) make it a specific and identifiable marker in these ecological and chemical communication studies [2].

Chemical Ecology Entomology Pheromone Science

Undecane as a Potential Volatile Biomarker for Oral Squamous Cell Carcinoma (OSCC)

Analysis of exhaled breath and oral cavity air from patients with oral squamous cell carcinoma (OSCC) identified undecane as one of several volatile organic compounds (VOCs) with relevance as a potential disease biomarker [1][2]. While the study (n=26 patients, 26 controls) detected a panel of VOCs including undecane, dodecane, and decanal, the specific quantitative fold-changes or sensitivity/specificity for undecane alone were not reported in the abstract [1]. Nevertheless, its presence in the distinct VOC profile of OSCC patients, alongside other alkanes, contributes to the metabolic signature of the disease, differentiating it from other conditions [2].

Metabolomics Diagnostics Oncology

Differential Physicochemical Properties (Boiling Point) Compared to Adjacent n-Alkanes

Undecane exhibits a boiling point of 196°C, which is exactly intermediate between its immediate homologues decane (C10, 174°C) and dodecane (C12, 216°C) [1]. This 22°C difference from decane and 20°C difference from dodecane is significant for applications requiring precise temperature control, such as in the selection of phase change materials (PCMs) for thermal energy storage or as a solvent with a specific evaporation profile [1]. The linear relationship between carbon number and boiling point in this range means a one-carbon difference translates to a substantial and quantifiable change in physical behavior.

Thermodynamics Phase Change Materials Solvent Selection

Strategic Application Scenarios for Undecane (CAS 61193-21-3) Procurement


As a Primary Standard in GC-MS Retention Index Calibration

Due to its well-defined and universally accepted Kovats Retention Index of 1100, undecane is an essential component in alkane standard mixtures (e.g., C7-C30) used for calibrating retention times in gas chromatography-mass spectrometry (GC-MS) [1]. Its use ensures accurate and reproducible calculation of Linear Retention Indices (LRI) for unknown analytes, a cornerstone of compound identification in metabolomics, environmental analysis, and essential oil research [1]. Substituting it with another alkane would invalidate the calibration, making it a non-negotiable procurement item for analytical laboratories following established protocols .

As a Target Product and Performance Metric in Catalytic Biomass Conversion

In the field of green chemistry and renewable fuels, undecane serves as a key target molecule for evaluating novel catalysts designed for the deoxygenation of fatty acids. The demonstrated ability of specific catalysts (e.g., PtZn/C) to achieve up to 97% total selectivity for undecane and undecene from lauric acid establishes it as a benchmark product [1]. Researchers and industrial R&D groups focused on converting bio-based feedstocks into drop-in hydrocarbons require high-purity undecane as an analytical standard for product quantification and for studying reaction mechanisms.

As a Model Compound in Microbial Biodegradation and Bioremediation Studies

The chain-length specificity of certain thermophilic bacteria (e.g., Bacillus thermoleovorans LEH-1(TS)) for undecane makes it a critical substrate in studies of petroleum reservoir microbiology and bioremediation [1]. Using undecane as a selective carbon source allows researchers to isolate and characterize specific alkane-degrading microbial strains or consortia. Its procurement is therefore essential for laboratories investigating the fate of hydrocarbons in deep subsurface environments or developing biological methods for oil spill cleanup [1].

As a Non-Substitutable Component in Pheromone and Semiochemical Research

In chemical ecology, undecane is a biologically active component in the chemical communication systems of numerous insect species, including acting as a recruitment pheromone in ants [1] and as part of attractant blends for pest moths . Its specific role cannot be filled by decane or dodecane, as demonstrated by differential binding affinities to pheromone-binding proteins and distinct behavioral responses [2]. High-purity undecane is therefore required for the formulation of synthetic pheromone lures for pest monitoring and control, and for fundamental research into insect olfaction and behavior [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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